molecular formula C9H9NO6 B8559679 2,3-Dimethoxy-6-nitrobenzoic acid

2,3-Dimethoxy-6-nitrobenzoic acid

Cat. No.: B8559679
M. Wt: 227.17 g/mol
InChI Key: MSEFOJHLQKTCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethoxy-6-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H9NO6 and its molecular weight is 227.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9NO6

Molecular Weight

227.17 g/mol

IUPAC Name

2,3-dimethoxy-6-nitrobenzoic acid

InChI

InChI=1S/C9H9NO6/c1-15-6-4-3-5(10(13)14)7(9(11)12)8(6)16-2/h3-4H,1-2H3,(H,11,12)

InChI Key

MSEFOJHLQKTCGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,3-Dimethoxy-6-nitrobenzaldehyde (40.0 g, 0.19 mole) was treated with acetone (275 mL) and warmed to 50° C. A solution of potassium permanganate in water (60 g/L) was added slowly at 50°-70° C. over a period of 16-20 hours until thin layer chromatographic analysis revealed complete absence of the starting material. Isopropanol (7.5 mL) was then added and the mixture was heated an additional hour. The precipitated manganese dioxide was removed by filtration and the filter cake was washed with 3% aqueous potassium hydroxide (ca 175-200 mL). The combined filtrates were acidified with hydrochloric acid and the precipitate was collected by filtration and dried in vacuo. The crude product was recrystallized from acetone to give the pure material, 28.3 g (67%), mp 187°-189° C.).
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40 g
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275 mL
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Synthesis routes and methods II

Procedure details

2,3-Dimethoxy-6-nitrobenzaldehyde from Procedure 6 (331 g) was added to acetone (2.5 l) in a 12 l flask. A saturated solution (approximately 60-65 g/l) of potassium permanganate was added until TLC showed no starting material. Approximately 7 l was required. The reaction mixture was filtered to remove the MnO2 and was washed with 2.5N KOH and acetone (2 l each). The combined filtrates were evaporated to dryness and acidified with concentrated HCl. The precipitated solid was collected on a filter, washed with water (250 ml) and dried overnight. The solid was dissolved in 2 l acetone, treated with MgSO4 and charcoal, evaporated to 500 ml and cooled to 5°. The crystals were filtered, washed with acetone and hexane and dried to afford dimethoxy acid (234 g, 65.7%) mp 187°-189° C.
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331 g
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